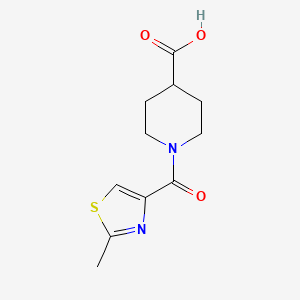
Ácido 1-(2-etilbutil)pirrolidina-3-carboxílico
Descripción general
Descripción
1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los derivados de la pirrolidina se utilizan ampliamente en el descubrimiento de fármacos debido a su versatilidad . Se utilizan para obtener compuestos para el tratamiento de diversas enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3 .
Síntesis de compuestos enriquecidos enantioméricamente
Los derivados del ácido pirrolidina-3-carboxílico se pueden sintetizar mediante reacciones de adición de Michael asimétricas . Este método se ha utilizado para sintetizar de forma concisa ácidos pirrolidina-3-carboxílicos 5-alquil-sustituidos altamente enriquecidos enantioméricamente .
Fungicidas
La subunidad de pirrol, un componente de la pirrolidina, tiene aplicaciones en la creación de fungicidas . Estos compuestos pueden inhibir el crecimiento de hongos, lo que los hace útiles en la agricultura y la medicina .
Antibióticos
Las subunidades de pirrol también se utilizan en el desarrollo de antibióticos . Estos medicamentos se utilizan para tratar infecciones bacterianas, y el desarrollo de nuevos antibióticos es crucial en la lucha contra las bacterias resistentes a los antibióticos .
Fármacos antiinflamatorios
Los compuestos que contienen una subunidad de pirrol se pueden utilizar en la creación de fármacos antiinflamatorios . Estos fármacos pueden ayudar a reducir la inflamación y el dolor en el cuerpo .
Fármacos para reducir el colesterol
Las subunidades de pirrol se utilizan en el desarrollo de fármacos que pueden reducir el colesterol . El colesterol alto es un factor de riesgo de enfermedad cardíaca, por lo que estos fármacos pueden ser cruciales para mantener la salud cardíaca .
Agentes antitumorales
Las subunidades de pirrol se utilizan en el desarrollo de agentes antitumorales . Estos fármacos pueden inhibir el crecimiento de tumores, lo que los hace útiles en el tratamiento del cáncer .
Inhibición de la transcriptasa inversa
Los compuestos que contienen una subunidad de pirrol pueden inhibir la transcriptasa inversa . Esta enzima es crucial en la replicación del VIH, por lo que inhibirla puede ser útil en el tratamiento del VIH .
Propiedades
IUPAC Name |
1-(2-ethylbutyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBSTBZFCRIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)
